molecular formula C16H15Cl2NO3 B5153321 2-(3-methylphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate

2-(3-methylphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate

Cat. No.: B5153321
M. Wt: 340.2 g/mol
InChI Key: YODZYEOFOUQSRF-UHFFFAOYSA-N
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Description

2-(3-methylphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate is a chemical compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamate group attached to a 3,4-dichlorophenyl ring and a 3-methylphenoxyethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate typically involves the reaction of 2-(3-methylphenoxy)ethanol with 3,4-dichlorophenyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

2-(3-methylphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methylphenoxy)ethyl N-(2,4-difluorophenyl)carbamate
  • 2-(3-methylphenoxy)ethyl N-(3-ethylphenyl)carbamate
  • 2-(4-chloro-3-methylphenoxy)ethyl N-(2,6-xylyl)carbamate

Uniqueness

2-(3-methylphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate is unique due to the presence of both 3,4-dichlorophenyl and 3-methylphenoxyethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

2-(3-methylphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3/c1-11-3-2-4-13(9-11)21-7-8-22-16(20)19-12-5-6-14(17)15(18)10-12/h2-6,9-10H,7-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODZYEOFOUQSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCOC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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